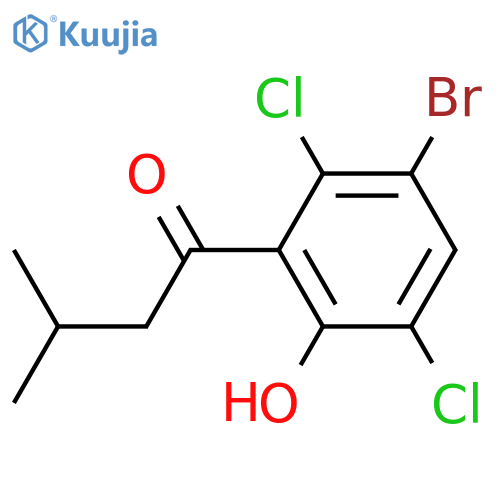Cas no 1700262-90-3 (1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one)

1700262-90-3 structure
商品名:1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
- 1700262-90-3
- EN300-1276465
-
- インチ: 1S/C11H11BrCl2O2/c1-5(2)3-8(15)9-10(14)6(12)4-7(13)11(9)16/h4-5,16H,3H2,1-2H3
- InChIKey: UVBRKHNVKPGTCO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1Cl)C(CC(C)C)=O)O)Cl
計算された属性
- せいみつぶんしりょう: 323.93195g/mol
- どういたいしつりょう: 323.93195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276465-0.1g |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-1276465-1.0g |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1276465-0.05g |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1276465-10.0g |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-1276465-5000mg |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 5000mg |
$1199.0 | 2023-10-01 | ||
| Enamine | EN300-1276465-50mg |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1276465-250mg |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 250mg |
$381.0 | 2023-10-01 | ||
| Enamine | EN300-1276465-1000mg |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1276465-0.25g |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-1276465-2.5g |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one |
1700262-90-3 | 2.5g |
$1428.0 | 2023-05-23 |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
1700262-90-3 (1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
